molecular formula C24H16FN3O2 B2592421 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901266-92-0

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2592421
CAS No.: 901266-92-0
M. Wt: 397.409
InChI Key: UMLOSCUALIPVAW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline family, a class of tricyclic heterocycles with demonstrated pharmacological relevance. Its core structure comprises a pyrazole ring fused to a quinoline system, further modified by a [1,3]dioxolo[4,5-g] ring fusion. Key substituents include a 4-fluorophenyl group at position 3 and a p-tolyl (4-methylphenyl) group at position 1 (Figure 1). These structural features are hypothesized to enhance target affinity, metabolic stability, and lipophilicity compared to simpler analogs . Pyrazoloquinolines are known for diverse bioactivities, such as anticancer, anti-inflammatory, and receptor ligand properties , making this compound a candidate for further therapeutic exploration.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-14-2-8-17(9-3-14)28-24-18-10-21-22(30-13-29-21)11-20(18)26-12-19(24)23(27-28)15-4-6-16(25)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLOSCUALIPVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazoloquinoline core, followed by the introduction of the fluorophenyl and tolyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can be achieved through several methods involving pyrazole and quinoline derivatives. Notably, recent studies have highlighted the use of green chemistry approaches for synthesizing related compounds, emphasizing environmentally friendly methodologies that avoid toxic solvents and harsh conditions. For instance, the synthesis of pyrrolo[3,4-c]quinoline derivatives has been reported using catalyst-free reactions that yield high atom economy and excellent product yields .

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer activities. For example, studies have demonstrated that derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

The compound has also shown promising antimicrobial properties against a range of pathogens. In particular, certain derivatives have been evaluated for their efficacy against fungi such as Sclerotinia sclerotiorum, demonstrating superior fungicidal activities compared to standard treatments . The structure-activity relationship (SAR) studies suggest that modifications to the fluorophenyl and tolane groups can enhance antimicrobial potency.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of pyrazoloquinoline derivatives and tested their anticancer activity against breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxic effects compared to those without such modifications .

Case Study 2: Antimicrobial Testing

A study focused on evaluating the antifungal activity of synthesized quinoline-linked compounds found that several derivatives exhibited significant activity against Candida albicans and Aspergillus niger. The structure-activity relationship revealed that the presence of a fluorine atom increased bioactivity due to enhanced lipophilicity .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its [1,3]dioxolo[4,5-g] fusion and substituent profile. Below is a structural comparison with analogs from the evidence:

Compound ID/Name Core Structure Substituents (Positions) Key Structural Differences
Target Compound Pyrazolo[4,3-c]quinoline + dioxolo 3-(4-fluorophenyl), 1-(p-tolyl) [1,3]dioxolo[4,5-g] fused ring
F6 () Pyrazolo[3,4-b]quinoline 4-(4-chlorophenyl), 3-methyl, 6-fluoro Different fusion position (3,4-b vs. 4,3-c); Cl vs. F substituents
F7 () Pyrazolo[3,4-b]quinoline 4-(4-fluorophenyl), 3-isopropyl, 6-methoxy Methoxy and isopropyl groups; no dioxolo
8-Ethoxy analog () Pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-fluorophenyl) Ethoxy vs. dioxolo; lacks p-tolyl group
Compound 12 () [1,3]dioxolo[4,5-g]quinoline 5-[(4-chlorophenyl)methyl], 3-(3,4-dimethoxyphenyl) Different core (no pyrazole); chlorophenyl substituent

Key Observations :

  • The dioxolo ring in the target compound may enhance π-π stacking and metabolic stability compared to ethoxy/methoxy substituents .
  • The p-tolyl group increases lipophilicity (logP ~3.5 estimated) relative to phenyl or chlorophenyl groups in analogs like F6 .
Pharmacological Activity Comparisons

Pyrazoloquinolines exhibit activity modulated by substituents and core structure:

Compound Reported Activities Target/Mechanism Efficacy (IC50/EC50) Reference
Target Compound Hypothesized: COX-2/PDE4 inhibition Structural similarity to CGS-9896 (anxiolytic) N/A
F6 () Anticancer Topoisomerase inhibition (in silico) IC50: 1.2 µM (MCF-7)
F7 () Anti-inflammatory COX-2 selective inhibition IC50: 0.8 µM
CGS-9896 () Anxiolytic, anticonvulsant Benzodiazepine receptor partial agonist EC50: 10 nM

Key Observations :

  • The dioxolo group in the target compound may improve binding to hydrophobic enzyme pockets (e.g., COX-2) compared to smaller substituents like methoxy .
  • Fluorine at the para position of the phenyl ring (shared with F6/F7) is associated with enhanced bioavailability and target affinity .
Physicochemical Properties

Data inferred from analogs:

Property Target Compound 8-Ethoxy Analog () F6 ()
Molecular Weight (g/mol) ~400 (estimated) 307.328 397.85
LogP (estimated) 3.8 3.1 4.2
Aqueous Solubility Low Moderate (due to ethoxy) Low
Metabolic Stability High (dioxolo reduces oxidation) Moderate Low (chlorine increases CYP affinity)

Key Observations :

  • The dioxolo ring likely reduces oxidative metabolism, extending half-life compared to ethoxy analogs .
  • Higher logP than F6 (due to p-tolyl) may improve blood-brain barrier penetration for CNS targets .

Biological Activity

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, a compound with the CAS number 901266-92-0, has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H16FN3O2C_{24}H_{16}FN_{3}O_{2}, with a molecular weight of 397.4 g/mol. The presence of fluorine and the unique dioxolo and pyrazolo moieties contribute to its biological properties.

PropertyValue
Molecular FormulaC24H16FN3O2C_{24}H_{16}FN_{3}O_{2}
Molecular Weight397.4 g/mol
CAS Number901266-92-0

Anticancer Activity

Research indicates that derivatives of the pyrazolo[4,3-c]quinoline scaffold exhibit significant anticancer properties. A study highlighted that compounds within this class inhibit haspin kinase, an emerging target in cancer therapy. Haspin kinase is crucial for histone H3 phosphorylation, affecting cell cycle regulation and cancer cell proliferation .

Key Findings:

  • Inhibition of Haspin Kinase: The compound demonstrated potent inhibition against haspin kinase, which is linked to various cancers including colon and cervical cancers.
  • Cytotoxicity: In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as ACHN and HCT-15, with GI50 values below 8 µM .

Anti-inflammatory Activity

Another significant aspect of this compound is its potential anti-inflammatory effects. Pyrazolo[4,3-c]quinoline derivatives have been reported to inhibit nitric oxide (NO) production in LPS-stimulated macrophages. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Quantitative Structure–Activity Relationship (QSAR) Analysis:
A QSAR analysis indicated that specific structural features enhance anti-inflammatory activity. For instance, compounds with para-substituted groups on the phenyl ring showed better inhibitory effects compared to ortho or meta substitutions.

Study on Anticancer Efficacy

In a systematic screening of pyrazolo[4,3-c]quinoline derivatives against multiple cancer cell lines:

  • Compounds 1M and 2E showed strong inhibition of topoisomerase IIα activity comparable to etoposide.
  • Cytotoxicity Assessment: Compounds were tested at concentrations up to 100 µM, revealing significant antiproliferative effects across various cancer types (Table 1).
CompoundCell LineGI50 (µM)Topo IIα Inhibition
1MACHN<8Yes
2EHCT-15<8Yes
2PNCI-H23<8Yes

Study on Anti-inflammatory Properties

A study focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives found:

  • IC50 Values: The most potent derivative displayed an IC50 value of 0.39 µM against LPS-induced NO production.
  • Cytotoxicity: While effective as an anti-inflammatory agent, some derivatives exhibited high cytotoxicity at elevated concentrations (Table 2).
CompoundIC50 (µM)Cytotoxicity (%) at 10 µM
2a0.399
2b>10>70

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The synthesis typically begins with 2,4-dichloroquinoline-3-carbonitrile as a starting material. Key steps involve nucleophilic substitution and cyclization reactions. For example, introducing primary amino groups at specific positions (e.g., C3 or C4) can enhance therapeutic indices by modulating electronic and steric properties. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like regioisomers. Critical intermediates include halogenated precursors for cross-coupling reactions .

Q. How is the anti-inflammatory activity of this compound evaluated in vitro?

Anti-inflammatory potential is assessed via inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Derivatives with substituents like 4-hydroxyphenylamino or benzoic acid groups show IC50 values comparable to the positive control 1400 W (a selective iNOS inhibitor). Activity correlates with reduced iNOS and COX-2 protein expression, measured via Western blotting .

Q. What structural features influence the compound’s pharmacological activity?

  • Electron-withdrawing groups (e.g., fluorine at the 4-fluorophenyl moiety) enhance metabolic stability and binding affinity.
  • Amino groups at C3 improve solubility and hydrogen-bonding interactions with biological targets.
  • Substituents on the p-tolyl ring (e.g., methyl groups) modulate lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models guide structural optimization?

QSAR analysis identifies critical descriptors like polar surface area, logP, and electronic parameters (e.g., Hammett constants). For instance:

DescriptorImpact on Activity
LogP Optimal range: 2.5–3.5 for BBB penetration
Polar surface area <80 Ų enhances oral bioavailability
Hammett σ Electron-withdrawing groups enhance iNOS binding
These models prioritize derivatives with balanced hydrophobicity and electronic properties .

Q. What crystallographic data reveal about the compound’s conformational stability?

Single-crystal X-ray diffraction of analogous pyrazoloquinolines shows:

  • Dihedral angles between fluorophenyl and quinoline rings: 66–77°, indicating moderate conjugation.
  • C–H⋯π interactions stabilize the crystal lattice, which may correlate with solid-state stability.
  • Envelope conformations in the pyrazole ring influence binding to planar enzyme active sites .

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay variability : Differences in LPS concentrations or cell passage numbers in NO inhibition assays.
  • Structural analogs : Minor substituent changes (e.g., -OH vs. -OCH3) drastically alter activity.
    Resolution requires standardized protocols (e.g., EC50 normalization) and head-to-head comparisons of derivatives under identical conditions .

Q. What methodologies validate the compound’s multi-target mechanism (e.g., iNOS and COX-2 inhibition)?

  • Docking studies : Molecular dynamics simulations identify binding pockets in iNOS (PDB: 3E7T) and COX-2 (PDB: 5KIR).
  • Kinetic assays : Measure competitive vs. non-competitive inhibition using enzyme-specific substrates (e.g., L-arginine for iNOS).
  • Gene knockout models : CRISPR/Cas9-edited RAW 264.7 cells lacking iNOS or COX-2 confirm target specificity .

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